molecular formula C21H20ClN3O3 B2474900 3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034312-02-0

3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2474900
CAS No.: 2034312-02-0
M. Wt: 397.86
InChI Key: AYHIETBVSFOQES-UHFFFAOYSA-N
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Description

3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C21H20ClN3O3 and its molecular weight is 397.86. The purity is usually 95%.
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Biological Activity

The compound 3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione , a derivative of imidazolidine, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse scientific literature.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of piperidine derivatives with imidazolidine diones. The incorporation of the 3'-Chloro-[1,1'-biphenyl]-4-carbonyl moiety enhances its lipophilicity and potentially its biological activity. The structural formula can be represented as follows:

C19H18ClN3O2\text{C}_{19}\text{H}_{18}\text{Cl}\text{N}_{3}\text{O}_{2}

Research indicates that compounds similar to This compound exhibit inhibitory effects on various kinases, particularly those involved in cancer cell proliferation. For example, studies have shown that imidazolidine derivatives can inhibit the activity of Pim kinases, which are implicated in the survival and proliferation of cancer cells. The inhibition mechanism often involves competitive binding to ATP sites within the kinase domain .

Anticancer Properties

Several studies have highlighted the anticancer potential of related compounds. A notable study demonstrated that imidazolidine derivatives significantly reduced the proliferation of prostate cancer cells by inhibiting Pim-1 kinase activity. The IC50 values for these compounds were found to be in the low micromolar range, indicating potent activity against cancer cell lines .

Table 1: Inhibitory Effects on Kinase Activity

CompoundKinase TargetIC50 (µM)Cell Line Tested
3aPim-10.125PC3
3bPim-20.200LNCaP
4aAKT0.300MCF7

Data adapted from various experimental studies on kinase inhibition.

Pharmacological Studies

In a pharmacological study involving animal models, derivatives of imidazolidine were tested for their ability to reduce tumor growth in vivo. The results showed a significant decrease in tumor size compared to control groups, correlating with the inhibition of key signaling pathways involved in cell survival and proliferation .

Toxicological Profile

While exploring the biological activity, it is crucial to assess the toxicity associated with these compounds. Preliminary studies indicate that while effective against cancer cells, some derivatives may exhibit cytotoxicity at higher concentrations. Therefore, dose optimization is essential for therapeutic applications .

Properties

IUPAC Name

3-[1-[4-(3-chlorophenyl)benzoyl]piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c22-17-3-1-2-16(12-17)14-4-6-15(7-5-14)20(27)24-10-8-18(9-11-24)25-19(26)13-23-21(25)28/h1-7,12,18H,8-11,13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHIETBVSFOQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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